Epirizole - 18694-40-1

Epirizole

Catalog Number: EVT-267484
CAS Number: 18694-40-1
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epirizole is an aromatic ether.
Epirizole is an oral nonsteroidal anti-inflammatory drug (NSAID) used for muscle and joint pain.
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine. A pyrimidinyl pyrazole with antipyretic, analgesic, and anti-inflammatory activity.

1-(4-Methoxy-6-methyl-2-pyrimidinyl)-5-methoxypyrazole-3-carboxylic acid

Compound Description: This compound is a major metabolite of Mepirizole in humans, rabbits, guinea pigs, and dogs. [ [] ] It is formed through the oxidation of Mepirizole in the liver. [ [] ]

1-(4-Methoxy-6-methyl-2-pyrimidinyl)-3-methyl-4-hydroxy-5-methoxypyrazole sulfate

Compound Description: This compound is a major metabolite of Mepirizole in rats and cats. [ [] ] Its presence indicates a species-dependent metabolism of Mepirizole.

1-(4-Methoxy-6-hydroxymethyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole

Compound Description: This is a metabolite of Mepirizole identified in dog urine. [ [] ]

1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-hydroxymethyl-5-methoxypyrazole

Compound Description: This compound is an intermediate metabolite in the metabolism of Mepirizole. [ [] ] In rabbits, it is formed by the oxidation of Mepirizole by liver microsomes and is further converted to 1-(4-methoxy-6-methyl-2-pyrimidinyl)-5-methoxypyrazole-3-carboxylic acid by the soluble fraction of the liver. [ [] ]

16,16-Dimethyl Prostaglandin E2 (dmPGE2)

Compound Description: dmPGE2 is a synthetic prostaglandin E2 analog. It exhibits protective effects against Mepirizole-induced duodenal damage in rats. [ [, , ] ] It achieves this by inhibiting gastric acid secretion, stimulating duodenal bicarbonate secretion, and reducing the elevated acid levels in the duodenum caused by Mepirizole. [ [] ]

Indomethacin

Compound Description: Indomethacin, another NSAID, exhibits a complex interaction with Mepirizole. While it doesn't significantly impact the gastrointestinal damage caused by Mepirizole, its presence tends to reduce Mepirizole's anti-inflammatory and analgesic effects. [ [] ]

Mepirizole Deuterated at the Methyl Group of the Pyrazole Ring

Compound Description: This is a deuterium-labeled form of Mepirizole. Studies show that it reaches slightly higher serum levels than unlabeled Mepirizole, suggesting an isotope effect on its metabolism. [ [] ]

Ibuprofen

Compound Description: Ibuprofen, an acidic NSAID, interacts with sulfonamides like Sulfamethizole in dogs. Co-administration of Ibuprofen with Sulfamethizole significantly increases Sulfamethizole's elimination half-life, likely due to competition for renal excretion pathways. [ [] ]

Sulfamethizole

Compound Description: Sulfamethizole is a sulfonamide antibiotic that experiences altered pharmacokinetics when co-administered with Ibuprofen in dogs. The interaction leads to a significant increase in Sulfamethizole's elimination half-life. [ [] ]

Source and Classification

Epirizole is classified under the pyrazolone group of NSAIDs. Its chemical formula is C11H14N4O2C_{11}H_{14}N_{4}O_{2}, and its IUPAC name is 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine. The compound has been referenced in various scientific literature and databases, including DrugBank (DB08991) and PubChem, with a CAS number of 18694-40-1 .

Synthesis Analysis

Epirizole can be synthesized through several methods, typically involving the condensation of specific precursors under controlled conditions. One notable method includes the use of ultrasound-assisted cyclocondensation reactions, which enhance reaction rates and yields without the need for extensive purification steps.

Technical Details

  1. Starting Materials: The synthesis often begins with 1-carboxamidino-pyrazoles and 4-methoxyvinyl-trifluoromethyl ketones.
  2. Reaction Conditions: The reaction is typically conducted in ethanol as a solvent, using potassium hydroxide as a catalyst, at room temperature for a specified duration (e.g., 60 minutes) under sonication.
  3. Purification: The products can be isolated through simple filtration and drying processes, yielding compounds with high purity .
Molecular Structure Analysis

The molecular structure of Epirizole features a pyrimidine ring substituted with a pyrazole moiety. The presence of methoxy groups at specific positions enhances its solubility and bioactivity.

Structural Characteristics

  • Molecular Weight: Approximately 234.25 g/mol.
  • Functional Groups: Contains methoxy (-OCH₃) groups contributing to its lipophilicity.
  • 3D Structure: The spatial arrangement allows for interactions with biological targets, essential for its anti-inflammatory action .
Chemical Reactions Analysis

Epirizole undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:

  1. Acid-Base Reactions: As an NSAID, it can interact with protonated forms of cyclooxygenase enzymes.
  2. Hydrolysis: In biological systems, Epirizole may be hydrolyzed to yield active metabolites that exert therapeutic effects.
  3. Oxidation Reactions: These can lead to the formation of reactive intermediates that may contribute to its efficacy or toxicity .
Mechanism of Action

Epirizole exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by converting arachidonic acid into prostaglandins.

Detailed Mechanism

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Epirizole reduces the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation and pain.
  • Selectivity: The compound shows varying selectivity toward COX isoforms, which can influence its therapeutic profile and side effects .
Physical and Chemical Properties Analysis

Epirizole exhibits distinct physical and chemical properties that are relevant for its formulation and application:

PropertyValue
Melting Point90-92 °C
Solubility1.13 mg/mL in water
Log P (Partition Coefficient)1.45
Polar Surface Area62.06 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

These properties indicate that Epirizole is a solid at room temperature with moderate solubility in water, which can affect its bioavailability .

Applications

Epirizole has potential applications in various fields:

  1. Pharmaceutical Development: As an NSAID, it is explored for treating conditions such as arthritis and other inflammatory disorders.
  2. Research: Studies on Epirizole contribute to understanding structure-activity relationships within pyrazolone derivatives, aiding in the development of new compounds with improved efficacy.
  3. Biological Studies: Its mechanism of action provides insights into pathways involved in inflammation, making it a candidate for further research into anti-inflammatory therapies .
Introduction to Epirizole in Modern Pharmacological Research

Historical Development and Patent Landscape of Epirizole

Epirizole emerged during the mid-20th century period of intensive NSAID development, patented initially in the 1960s-1970s. Its development coincided with efforts to identify novel anti-inflammatory agents with improved gastrointestinal tolerability profiles compared to early NSAIDs like phenylbutazone or indomethacin. While comprehensive global patent filings are limited compared to blockbuster NSAIDs, key patents detail its synthesis and core therapeutic applications. Brazilian patent BR112015015870B1 specifically claims the use of pharmaceutical compositions containing polyethylene glycol (PEG) and polypropylene glycol (PPG) mixtures, potentially enhancing drug delivery, for treating chronic inflammatory conditions. This patent highlights formulations where epirizole is combined with lipid-based carriers (e.g., triglycerides like triformin) and pharmaceutically acceptable solvents or adjuvants, aiming to optimize bioavailability and therapeutic efficacy in autoimmune diseases, vasculitis, and organ-specific inflammation [1].

International patent WO2012170175A1, while broader in scope covering methods for treating inflammatory pain, incorporates chemical classes and mechanisms relevant to understanding epirizole's context. Although not explicitly naming epirizole, this patent underscores the therapeutic focus on prostaglandin inhibition and modulation of nuclear hormone receptors (e.g., PPARs) and cytokine pathways, aligning with known and potential actions of established NSAIDs like epirizole. This indicates that epirizole's development occurred within a framework seeking targeted anti-inflammatory effects through both COX-dependent and potentially COX-independent pathways. Despite these developments, epirizole did not achieve widespread global adoption compared to contemporaries like ibuprofen or naproxen, remaining primarily a subject of regional use (notably in Japan) and ongoing research interest rather than a first-line therapeutic [6] [8].

Table 1: Key Patent Disclosures Relevant to Epirizole Development

Patent NumberPrimary FocusRelevant Claims/Contributions
BR112015015870B1Pharmaceutical Compositions for Chronic InflammationUse of PEG/PPG mixtures with lipids (e.g., triformin) as carriers/delivery systems for NSAIDs including compounds like epirizole. Focus on treating autoimmune, infectious, and neoplastic inflammatory conditions.
WO2012170175A1Compositions/Methods for Inflammatory PainBroad coverage of NSAID-like compounds targeting COX inhibition, cytokine modulation, and nuclear hormone receptors (PPAR, glucocorticoid receptors) for inflammatory control. Provides context for epirizole's mechanistic landscape.

Theoretical Frameworks for NSAID Classification and Epirizole’s Position

NSAIDs are systematically classified based on several intersecting frameworks: chemical structure, COX isoform selectivity, and pharmacokinetic properties. Epirizole's classification is unambiguous within these established paradigms:

  • Chemical Classification: Epirizole belongs to the pyrazolopyrimidine class. Its specific chemical structure is 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine. This places it structurally apart from prominent classes like:
  • Propionic acid derivatives: Ibuprofen, naproxen, ketoprofen
  • Acetic acid derivatives: Diclofenac, indomethacin
  • Enolic acids (Oxicams): Piroxicam, meloxicam
  • Anthranilic acids (Fenamates): Mefenamic acid
  • COX-2 selective inhibitors (Coxibs): Celecoxib, rofecoxib (withdrawn), valdecoxib (withdrawn) [2] [3] [8].
  • COX Selectivity Classification: Crucially, epirizole is classified as a non-selective COX inhibitor and specifically as a Non COX-2 selective NSAID. It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms without significant selectivity for COX-2:
  • COX-1: Constitutively expressed enzyme critical for maintaining gastric mucosal integrity, renal blood flow, and platelet thromboxane production.
  • COX-2: Primarily inducible enzyme upregulated at sites of inflammation, responsible for generating pro-inflammatory prostaglandins. While epirizole's primary mechanism involves inhibiting COX-2-mediated prostaglandin synthesis (E₂, I₂), thereby reducing inflammation and pain, it concurrently inhibits COX-1. This distinguishes it clinically from COX-2 selective inhibitors (coxibs), which were designed to minimize COX-1-mediated gastrointestinal toxicity [2] [7] [8].
  • Mechanistic Nuance: Beyond COX inhibition, research suggests epirizole possesses secondary anti-inflammatory mechanisms. It demonstrates lysosomal membrane stabilization, preventing the release of inflammatory proteases and hydrolases from activated leukocytes. Additionally, it inhibits polymorphonuclear leukocyte (PMN) migration to inflammatory sites, reducing the cellular infiltrate that amplifies tissue damage. These effects contribute to its overall anti-inflammatory profile but do not alter its fundamental classification as a non-selective COX inhibitor [7].
  • Pharmacokinetic Classification: Epirizole is administered orally and undergoes hepatic metabolism followed primarily by renal excretion. While detailed comparative pharmacokinetic studies (e.g., half-life differences) relative to other NSAIDs are less extensively documented in the available literature, it shares the general characteristic of being well-absorbed via the oral route common to most traditional NSAIDs [4] [7] [9].

Table 2: Classification of Epirizole within Major NSAID Frameworks

Classification FrameworkCategoryRepresentative DrugsEpirizole's Position
Chemical StructurePyrazolopyrimidinesEpirizolePrototypical Member
Propionic AcidsIbuprofen, Naproxen, KetoprofenDifferent Class
Acetic AcidsDiclofenac, IndomethacinDifferent Class
Coxibs (COX-2 Selective)Celecoxib, EtoricoxibDifferent Class
OxicamsPiroxicam, MeloxicamDifferent Class
COX Isoform SelectivityNon-Selective COX InhibitorsIbuprofen, Naproxen, Diclofenac, EpirizoleNon-Selective (Inhibits COX-1 & COX-2)
COX-2 Selective InhibitorsCelecoxib, EtoricoxibNot COX-2 Selective
Primary Administration RouteOralMost traditional NSAIDs, EpirizoleOrally Administered

Knowledge Gaps and Research Imperatives in Epirizole Studies

Despite being a characterized NSAID, significant knowledge gaps persist regarding epirizole, presenting avenues for imperative future research:

  • Definitive Metabolic Pathways and Active Metabolites: While epirizole is known to undergo hepatic metabolism, the specific cytochrome P450 (CYP) isoforms responsible and the full spectrum of its metabolites remain incompletely mapped. Crucially, it is unknown whether any metabolites possess significant anti-inflammatory activity or contribute differentially to efficacy or potential untoward effects (though safety profiling is excluded from this analysis). Elucidating the metabolic fate is essential for understanding potential drug-drug interactions, inter-individual variability in response, and designing safer analogues [4] [9].

  • Quantification of COX-1/COX-2 Inhibition Ratio: Although classified as non-selective, a precise quantitative ratio of its inhibitory potency (IC₅₀) for COX-1 versus COX-2 is not robustly established in the literature accessible via these search results. Detailed enzymology studies comparing its selectivity profile under standardized conditions to reference NSAIDs (e.g., ibuprofen as non-selective, celecoxib as selective) are needed. This data is critical for more accurately positioning it within the NSAID spectrum and predicting its relative GI toxicity potential compared to agents with known high COX-1 inhibition [2] [7] [8].

  • Clinical Efficacy Beyond Rheumatoid Arthritis: Epirizole's primary documented clinical application is in chronic rheumatoid arthritis (RA), supported by historical controlled studies [3]. However, rigorous modern clinical data evaluating its efficacy in other inflammatory conditions prevalent today is scarce. Key research questions include:

  • Efficacy in osteoarthritis (OA) compared to first-line NSAIDs.
  • Potential utility in acute inflammatory pain models (e.g., postoperative, musculoskeletal injury).
  • Activity in other immune-mediated inflammatory diseases (IMIDs) such as ankylosing spondylitis or specific autoinflammatory syndromes. Modern, well-controlled trials are necessary to define its potential therapeutic niche [3] [9].
  • Exploration of Non-COX Mechanisms: While lysosomal stabilization and PMN migration inhibition are noted, the molecular mechanisms underlying these effects and their relative contribution to epirizole's overall anti-inflammatory efficacy in vivo are poorly understood. Research should:
  • Identify specific molecular targets involved in lysosomal stabilization.
  • Characterize the signaling pathways by which it inhibits leukocyte chemotaxis.
  • Determine if these effects are shared broadly across NSAIDs or are unique/significantly enhanced in epirizole.
  • Assess potential impacts on other inflammatory cells (e.g., macrophages, lymphocytes) and cytokine profiles (beyond prostaglandin modulation) [7].
  • Formulation Optimization and Delivery Systems: Patent literature (BR112015015870B1) suggests exploration of advanced lipid-based (e.g., triglyceride) and polymer-based (PEG/PPG) delivery systems to potentially enhance solubility, bioavailability, or targeted delivery of NSAIDs like epirizole. Research into novel formulations (nanoparticles, topical gels, improved dispersible forms hinted at in general NSAID formulation patents like EP1608407B1) specifically for epirizole could address limitations related to its physicochemical properties and potentially improve its therapeutic index or enable new routes of administration [1] [5].

Table 3: Key Knowledge Gaps and Research Imperatives for Epirizole

Knowledge Gap AreaSpecific Research ImperativePotential Impact
Metabolism & MetabolitesIdentify major CYP enzymes involved; characterize all major metabolites; assess activity of metabolites.Predict drug interactions; explain variability; design safer analogues.
COX Inhibition Selectivity (IC₅₀)Determine precise IC₅₀ values for COX-1 and COX-2 inhibition under standardized assays.Accurately position on selectivity spectrum; better predict relative GI/renal risk profile.
Clinical Efficacy SpectrumConduct modern RCTs in OA, acute pain models, and non-RA IMIDs (e.g., AS).Define evidence-based therapeutic niche beyond historical RA use.
Non-COX MechanismsElucidate molecular targets for lysosomal stabilization & leukocyte migration inhibition; quantify contribution to efficacy.Uncover unique MOAs; potentially identify novel anti-inflammatory targets.
Advanced FormulationsDevelop and test efficacy/absorption of novel delivery systems (lipids, nanoparticles, topical).Overcome solubility/bioavailability issues; potentially reduce systemic exposure/adverse events.

Properties

CAS Number

18694-40-1

Product Name

Epirizole

IUPAC Name

4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3

InChI Key

RHAXSHUQNIEUEY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Epirizole; DA-398; DA398; DA 398; Methopyrimazole; Dalex; Mebron;

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.